molecular formula C12H14N2O2S B185694 3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid CAS No. 51099-68-4

3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid

Cat. No.: B185694
CAS No.: 51099-68-4
M. Wt: 250.32 g/mol
InChI Key: BTPUORIJGQSIMG-UHFFFAOYSA-N
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Description

3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid is an organic compound with the molecular formula C12H14N2O2S It features a benzimidazole ring substituted with an ethyl group and a propanoic acid moiety connected via a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, typically using ethyl halides in the presence of a base.

    Formation of the Thioether Linkage: The sulfanyl linkage is formed by reacting the benzimidazole derivative with a thiol or disulfide compound.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidazole ring or the carboxylic acid group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be employed under appropriate conditions (e.g., acidic or basic media).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole derivatives and alcohols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The sulfanyl linkage and propanoic acid moiety may also contribute to the compound’s overall bioactivity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[(1H-Benzimidazol-2-yl)sulfanyl]propanoic acid: Lacks the ethyl group, which may affect its bioactivity and chemical properties.

    2-(2-Benzimidazolylthio)acetic acid: Features a different alkyl chain length, which can influence its reactivity and applications.

    4-[(1H-Benzimidazol-2-yl)sulfanyl]butanoic acid: Has a longer alkyl chain, potentially altering its solubility and interaction with biological targets.

Uniqueness

3-[(1-Ethyl-1H-benzimidazol-2-YL)thio]propanoic acid is unique due to the presence of the ethyl group on the benzimidazole ring, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in biological targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

IUPAC Name

3-(1-ethylbenzimidazol-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-2-14-10-6-4-3-5-9(10)13-12(14)17-8-7-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPUORIJGQSIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345030
Record name 3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51099-68-4
Record name 3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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